4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method starts with the preparation of the bromophenoxy intermediate, followed by the formation of the furan ring and the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLENE)AMINO]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Shares a similar structure but lacks the ethyl group and hydrosulfide moiety.
ETHYL 4-[(4-BROMOPHENOXY)METHYL]BENZOATE: Contains the bromophenoxy group but differs in the rest of the structure.
Properties
Molecular Formula |
C16H15BrN4O2S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(E)-[5-[(4-bromophenoxy)methyl]furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15BrN4O2S/c1-2-15-19-20-16(24)21(15)18-9-13-7-8-14(23-13)10-22-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,20,24)/b18-9+ |
InChI Key |
KMZIUQVEMBDCMH-GIJQJNRQSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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